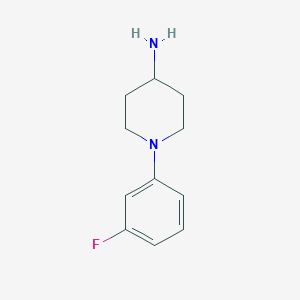

1-(3-Fluorophenyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

1-(3-fluorophenyl)piperidin-4-amine |

InChI |

InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2 |

InChI Key |

ZENRTEYGEPODAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(3-Fluorophenyl)piperidin-4-amine and its analogues:

*Calculated based on molecular formula.

Key Insights:

Substituent Effects: Fluorine vs. Trifluoromethyl: Fluorine (small, electronegative) improves metabolic stability and membrane permeability, while trifluoromethyl (bulky, lipophilic) enhances target affinity in hydrophobic pockets.

Synthetic Accessibility :

- Compounds like 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine are synthesized via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- The dihydrochloride salt form (e.g., 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride) improves crystallinity and handling.

Applications: Antiviral and Anticancer Potential: Analogues with trifluoromethyl groups (e.g., 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine) are explored as kinase inhibitors or protease antagonists due to their strong electron-withdrawing effects. Antiplasmodial Activity: Piperidine derivatives with fluorinated aryl groups show promise in inhibiting hemozoin formation in Plasmodium species.

Safety and Handling :

- Dihydrochloride salts (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) require stringent storage conditions (room temperature, dry) to prevent decomposition.

Preparation Methods

Table 1: Summary of Synthetic Methods for this compound

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | Reaction of 3-fluoroaniline with piperidine | Simple procedure, good yields | Requires careful control of conditions |

| Palladium-Catalyzed Coupling | Cross-coupling reactions involving aryl halides | High specificity and yield | More complex setup and cost |

Research has shown that the choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. For instance, using polar aprotic solvents often enhances nucleophilicity and reaction rates.

Industrial Considerations

For large-scale production, continuous flow reactors are increasingly being utilized to improve yield and reduce production time. This method allows for better heat management and mixing, which can lead to higher quality products with fewer impurities.

The preparation of this compound can be achieved through various methods, each with its own advantages and challenges. Nucleophilic substitution remains a widely used approach due to its simplicity, while palladium-catalyzed methods offer enhanced specificity for more complex derivatives. Ongoing research into optimizing these methods continues to improve yields and purity, making this compound increasingly accessible for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)piperidin-4-amine, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-fluorophenylmagnesium bromide with a protected piperidin-4-amine precursor, followed by deprotection. Catalytic methods like Buchwald-Hartwig amination (using Pd catalysts) may enhance efficiency. Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) improves purity. Reaction optimization includes controlling temperature (0–25°C), stoichiometry (1.2:1 amine:electrophile ratio), and inert atmospheres to minimize side reactions .

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, especially with disordered fluorine atoms?

Single-crystal X-ray diffraction is ideal for structural elucidation. SHELXD solves phase problems via dual-space methods, while SHELXL refines structures using least-squares algorithms. For disordered fluorine atoms, restraints (e.g., DFIX, SIMU) stabilize refinement. Data collection at low temperature (100 K) reduces thermal motion artifacts. Hydrogen bonding and torsional angles validate the piperidine ring conformation .

Q. What analytical techniques (e.g., NMR, HPLC-MS) are effective for characterizing this compound?

- ¹H/¹⁹F NMR : Confirm regiochemistry via coupling patterns (e.g., meta-fluorine splitting in aromatic protons).

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts.

- Elemental Analysis : Validate stoichiometry (C₁₁H₁₃FN₂). Residual solvents (e.g., DCM) are quantified via GC-MS with internal standards .

Q. How does the 3-fluorophenyl substituent influence the basicity and reactivity of the piperidine amine?

The electron-withdrawing fluorine atom decreases the amine’s pKa (~8.5 vs. ~10.5 for non-fluorinated analogs), enhancing its nucleophilicity in polar aprotic solvents. This impacts salt formation (e.g., HCl salts for stability) and reactivity in acylation or alkylation reactions. DFT calculations can model electronic effects .

Advanced Research Questions

Q. How can contradictory binding affinity data for this compound across assays (e.g., pH, temperature) be resolved?

Assay conditions significantly affect results. For receptor studies:

- pH Control : Use HEPES buffer (pH 7.4) to mimic physiological conditions.

- Temperature : Conduct experiments at 37°C for in vivo relevance.

- Radioligand vs. FRET : Compare orthogonal methods (e.g., ³H-labeled ligands vs. fluorescence polarization). Statistical tools (e.g., Grubbs’ test) identify outliers. Replicate studies (n ≥ 3) improve reliability .

Q. What computational strategies predict the interaction of this compound with dopamine receptors?

- Molecular Docking (AutoDock Vina) : Simulate binding to D2/D3 receptors using crystal structures (PDB: 6CM4).

- MD Simulations (GROMACS) : Assess conformational stability over 100 ns trajectories.

- Free Energy Perturbation : Calculate ΔG binding for fluorophenyl vs. non-fluorinated analogs. Validate with SPR or ITC data .

Q. How can regioisomers or stereoisomers of this compound be differentiated during synthesis?

- Chiral HPLC : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers.

- NOESY NMR : Identify axial vs. equatorial amine conformers.

- X-ray Crystallography : Resolve absolute configuration. Synthetic controls (e.g., chiral auxiliaries) minimize isomer formation .

Q. What stabilization practices are recommended for this compound in aqueous assays?

- Buffered Solutions : Use phosphate buffer (pH 5.5–6.0) to reduce amine hydrolysis.

- Lyophilization : Store as a hydrochloride salt at –20°C under argon.

- Avoid Prolonged Exposure : Prepare fresh solutions for in vitro assays. LC-MS monitors degradation products (e.g., piperidine ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.